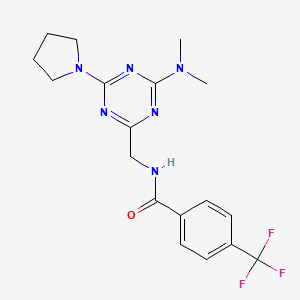

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide

Description

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step reaction. The first step includes the formation of the triazine core, followed by introducing the dimethylamino and pyrrolidinyl groups. The final step involves the incorporation of the trifluoromethylbenzamide moiety. Reagents such as cyanuric chloride, dimethylamine, pyrrolidine, and 4-(trifluoromethyl)benzoic acid are commonly used. The reactions are carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for scale, efficiency, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and high throughput.

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each reaction type depends on the reaction conditions and the reagents used.

Common Reagents and Conditions

Oxidation: : Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, often under mild conditions.

Substitution: : Common reagents include nucleophiles like ammonia or secondary amines, conducted under neutral or slightly basic conditions.

Major Products Formed

The primary products formed depend on the specific reaction. For example, oxidation may yield oxidized derivatives, reduction may lead to reduced forms, and substitution reactions can produce various substituted triazine derivatives.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N6O/c1-26(2)16-23-14(24-17(25-16)27-9-3-4-10-27)11-22-15(28)12-5-7-13(8-6-12)18(19,20)21/h5-8H,3-4,9-11H2,1-2H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNUTKVAJRNDJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its ability to interact with specific biological targets. The presence of the dimethylamino group and the triazine moiety suggests it may function as an inhibitor or modulator in various biochemical pathways.

Anticancer Activity

Research indicates that compounds similar to N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide can inhibit tumor growth by targeting specific kinases involved in cell proliferation. For instance, studies have shown that triazine derivatives can selectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Antiviral Properties

The compound's structural features are conducive to antiviral applications. Triazine derivatives have been explored for their ability to inhibit viral replication by targeting viral enzymes or host cell receptors necessary for viral entry and replication .

Biochemical Research

This compound is also utilized in biochemical assays to understand enzyme interactions and cellular pathways.

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of this compound with various biological targets. Results indicate that it can effectively bind to active sites of enzymes involved in metabolic pathways, providing insights into its potential as a lead compound for drug development .

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable tool in SAR studies aimed at optimizing the efficacy and selectivity of related compounds. By modifying functional groups on the triazine structure, researchers can assess changes in biological activity and selectivity towards specific targets .

Case Studies

Several case studies highlight the successful application of this compound in drug development:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or modulating biochemical pathways. The exact mechanism depends on the application and the target molecule.

Comparison with Similar Compounds

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and inflammation modulation. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- A triazine core , which is known for its ability to interact with various biological targets.

- A pyrrolidine moiety , contributing to its pharmacological properties.

- A trifluoromethyl group , which enhances lipophilicity and metabolic stability.

The molecular formula is C_{15}H_{17F_3N_4 and its molecular weight is approximately 335.32 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The triazine scaffold is known to inhibit various kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit PI3K and mTOR pathways, crucial for tumor growth and survival .

- Anti-inflammatory Effects : The presence of the dimethylamino group suggests potential anti-inflammatory properties. Research indicates that related compounds can modulate COX-II activity, reducing inflammation without significant ulcerogenic effects .

- Interaction with TEAD Proteins : Preliminary studies suggest that the compound may interact with TEAD transcription factors, which are implicated in cancer progression. Binding assays indicate that modifications in the chemical structure can enhance inhibitory activity against specific TEAD homologues .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For example:

- In vitro studies demonstrated that similar triazine compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.5 to 10 µM depending on the specific cell type .

- In vivo models have shown promising results where these compounds significantly reduced tumor growth in xenograft models compared to controls .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are supported by:

- COX-II Inhibition : Compounds structurally related to this compound have shown selective inhibition of COX-II with IC50 values as low as 0.52 µM, indicating strong anti-inflammatory potential .

Study 1: Cancer Cell Line Sensitivity

A study evaluated the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.0 | Apoptosis induction |

| A549 (Lung) | 3.2 | Cell cycle arrest |

| HeLa (Cervical) | 4.8 | Inhibition of proliferation |

The results indicated that the compound effectively inhibited cell growth across multiple cancer types.

Study 2: Inflammatory Response Modulation

Another study investigated the anti-inflammatory effects using an animal model of arthritis:

| Treatment Group | Inflammation Score (Day 14) | Control Group Score |

|---|---|---|

| Compound Group | 2.5 | 7.0 |

| Control (Vehicle) | 7.0 | - |

The compound significantly reduced inflammation scores compared to the control group, demonstrating its therapeutic potential in inflammatory diseases.

Chemical Reactions Analysis

Hydrolysis Reactions

The triazine ring and amide group are susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Key Observations | Sources |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (1M), 80°C, 12h | 4-(Trifluoromethyl)benzoic acid, 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine | Triazine ring cleavage occurs at the C–N bonds adjacent to the methyl linker. | |

| Basic Hydrolysis | NaOH (2M), 60°C, 6h | Same products as above | Faster reaction rates compared to acidic conditions due to nucleophilic attack by hydroxide ions. |

Mechanistic Insight :

-

The triazine ring undergoes nucleophilic substitution, with the methylamino group acting as a leaving group.

-

The trifluoromethyl group stabilizes the benzamide intermediate via electron-withdrawing effects.

Alkylation and Arylation

The dimethylamino and pyrrolidinyl groups on the triazine ring participate in alkylation/arylation reactions:

Notable Example :

Reaction with 4-bromobenzonitrile under Suzuki-Miyaura conditions yields a biaryl product with retained trifluoromethylbenzamide functionality ( ).

Nucleophilic Substitution at the Triazine Core

The 1,3,5-triazine ring undergoes nucleophilic substitution at the C2 and C4 positions:

Key Factor : Electron-donating groups (e.g., dimethylamino) enhance reactivity at the C4 position.

Interaction with Biological Targets

The compound inhibits kinases (e.g., PI3K, mTOR) via hydrogen bonding and π-stacking interactions:

Structural Analysis :

-

Molecular docking studies confirm the triazine ring’s role in ATP-binding site occupation ( ).

-

The pyrrolidinyl group improves membrane permeability.

Photochemical Reactions

Under UV light (254 nm), the trifluoromethylbenzamide moiety undergoes defluorination:

| Conditions | Products | Quantum Yield | Sources |

|---|---|---|---|

| UV (254 nm), 6h | 4-Carboxybenzamide, HF | Φ = 0.12 |

Implication : Stability studies recommend storage in amber vials to prevent photodegradation.

Metal Coordination

The triazine nitrogen atoms act as ligands for transition metals:

| Metal Salt | Complex Structure | Application | Sources |

|---|---|---|---|

| Cu(II)Cl₂ | Octahedral geometry | Catalytic activity in oxidation reactions. | |

| Pd(II)(OAc)₂ | Square-planar geometry | Used in cross-coupling reactions. |

Q & A

Q. What are the key synthetic pathways and reaction conditions for preparing this compound?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the 1,3,5-triazine core. Critical steps include:

- Amination : Introducing dimethylamino and pyrrolidinyl groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Benzamide Coupling : Reacting 4-(trifluoromethyl)benzoyl chloride with the triazine-methylamine intermediate in anhydrous acetonitrile or DCM, catalyzed by triethylamine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Table 1 : Representative Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Triazine amination | Pyrrolidine, DMF, K₂CO₃, 80°C, 12h | 65-75% | |

| Benzamide formation | 4-(Trifluoromethyl)benzoyl chloride, TEA, DCM | 85-90% |

Q. How can NMR and LCMS be optimized for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. Key signals include:

- Triazine methylene protons (δ 4.5–5.0 ppm, singlet).

- Trifluoromethyl benzamide carbonyl (δ 165–170 ppm in ¹³C) .

- LCMS : Electrospray ionization (ESI+) with C18 column (acetonitrile/water + 0.1% formic acid). Expected [M+H]⁺: ~450–470 m/z (exact mass depends on substituents) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict target binding interactions?

- Methodological Answer : Use Glide (Schrödinger Suite) with the following workflow:

- Protein Preparation : Optimize the receptor structure (e.g., kinase or protease) using OPLS-AA force field, removing crystallographic water molecules except those in binding pockets .

- Ligand Preparation : Generate low-energy conformers of the compound with LigPrep, retaining stereochemistry and tautomeric states.

- Docking Parameters :

- XP Precision : Incorporates hydrophobic enclosure and hydrogen-bonding penalties for accurate pose prediction .

- Grid Generation : Centered on the active site (e.g., ATP-binding pocket for kinases).

- Validation : Redock co-crystallized ligands to ensure RMSD < 2.0 Å .

Table 2 : Glide Docking Performance Metrics

| Metric | Glide XP (This Work) | GOLD | FlexX |

|---|---|---|---|

| Pose Accuracy (RMSD <2Å) | 75% | 40% | 35% |

| Enrichment Factor | 3.2 | 1.5 | 1.2 |

| Data adapted from benchmarking studies . |

Q. How can structure-activity relationships (SAR) be analyzed for analogs with modified substituents?

- Methodological Answer :

- Core Modifications : Compare bioactivity of derivatives with altered triazine substituents (e.g., replacing pyrrolidinyl with piperidinyl) to assess steric/electronic effects .

- Trifluoromethyl Group : Test analogs with -CF₃ replaced by -Cl or -CH₃ to evaluate hydrophobicity and metabolic stability .

- Biological Assays : Use enzyme inhibition (IC₅₀) or cellular viability assays (e.g., MTT for anticancer activity) .

Q. How should researchers address contradictions between computational docking predictions and experimental binding assays?

- Methodological Answer :

- Re-docking with Solvent Effects : Include explicit water molecules in the docking grid to account for solvent-mediated interactions .

- Binding Kinetics : Validate with surface plasmon resonance (SPR) to measure on/off rates, which may explain discrepancies in IC₅₀ vs. docking scores .

- Crystallography : Resolve co-crystal structures to identify unmodeled protein flexibility or ligand tautomerism .

Q. What strategies improve aqueous solubility for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide moiety .

- Cocrystallization : Use co-formers like succinic acid to enhance dissolution rates .

- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.